![molecular formula C20H20N2O2 B4736833 2-(4-methoxyphenyl)-N-propyl-4-quinolinecarboxamide](/img/structure/B4736833.png)
2-(4-methoxyphenyl)-N-propyl-4-quinolinecarboxamide
Overview
Description
Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography , NMR spectroscopy , and computational methods to determine the 3D structure of the molecule. The analysis would include bond lengths, bond angles, and conformational details.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at its reactivity, stability, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, optical activity, and reactivity. Computational methods can also be used to predict properties like molecular orbitals and electron density .Scientific Research Applications
- In vitro and in vivo studies suggest that it may interfere with key cellular processes, making it a promising candidate for further development as an anticancer agent .
- This compound might have potential in treating neurodegenerative disorders, although further studies are needed .
- Given its structural similarity, this compound could be explored for PDT applications in dermatology .
Anticancer Properties
Anti-inflammatory Activity
Antimicrobial Applications
Neuroprotective Effects
Photodynamic Therapy (PDT)
Synthetic Applications
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antimicrobial activity and interact with mitochondrial proteins
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes require further investigation.
Biochemical Pathways
Compounds with similar structures have been reported to affect various pathways, including those related to antimicrobial activity and mitochondrial function
Result of Action
Compounds with similar structures have been reported to exhibit antimicrobial activity and affect mitochondrial function
Safety and Hazards
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-propylquinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-12-21-20(23)17-13-19(14-8-10-15(24-2)11-9-14)22-18-7-5-4-6-16(17)18/h4-11,13H,3,12H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPBBMBHXGHNEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-propylquinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.